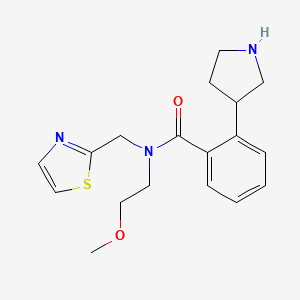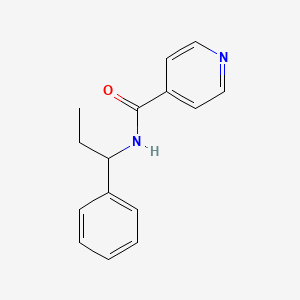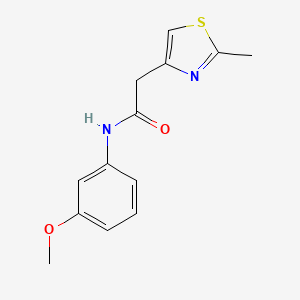![molecular formula C22H14FNO B5264509 2-(4-fluorophenyl)-3-[2-(2-propyn-1-yloxy)-1-naphthyl]acrylonitrile](/img/structure/B5264509.png)
2-(4-fluorophenyl)-3-[2-(2-propyn-1-yloxy)-1-naphthyl]acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorophenyl)-3-[2-(2-propyn-1-yloxy)-1-naphthyl]acrylonitrile is a chemical compound that belongs to the class of acrylonitriles. It is also known as FPrN, and it has been studied extensively for its potential applications in scientific research. This compound has been found to exhibit unique biochemical and physiological effects, making it an interesting target for further study.
Mecanismo De Acción
The mechanism of action of 2-(4-fluorophenyl)-3-[2-(2-propyn-1-yloxy)-1-naphthyl]acrylonitrile is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-fluorophenyl)-3-[2-(2-propyn-1-yloxy)-1-naphthyl]acrylonitrile in lab experiments is its potential as a new drug candidate. Its unique properties make it an interesting target for further study. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the study of 2-(4-fluorophenyl)-3-[2-(2-propyn-1-yloxy)-1-naphthyl]acrylonitrile. These include:
1. Further research into its mechanism of action and potential side effects.
2. Exploration of its potential as a new drug candidate for the treatment of inflammatory and cancer-related diseases.
3. Investigation of its potential as a tool for the study of inflammation and cancer pathways.
4. Development of new synthetic methods for the production of this compound.
5. Investigation of its potential as a fluorescent probe for the detection of biological molecules.
Conclusion:
In conclusion, this compound is a chemical compound that exhibits unique biochemical and physiological effects. Its potential applications in scientific research make it an interesting target for further study. However, further research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of 2-(4-fluorophenyl)-3-[2-(2-propyn-1-yloxy)-1-naphthyl]acrylonitrile involves the reaction between 4-fluorobenzaldehyde and 2-(2-propyn-1-yloxy)-1-naphthylamine in the presence of a base and a catalyst. The reaction proceeds through a Knoevenagel condensation, followed by an intramolecular cyclization to form the final product.
Aplicaciones Científicas De Investigación
2-(4-fluorophenyl)-3-[2-(2-propyn-1-yloxy)-1-naphthyl]acrylonitrile has been studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs.
Propiedades
IUPAC Name |
(E)-2-(4-fluorophenyl)-3-(2-prop-2-ynoxynaphthalen-1-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14FNO/c1-2-13-25-22-12-9-17-5-3-4-6-20(17)21(22)14-18(15-24)16-7-10-19(23)11-8-16/h1,3-12,14H,13H2/b18-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYVOMVLRSWRRD-JXAWBTAJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C2=CC=CC=C2C=C1)C=C(C#N)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC1=C(C2=CC=CC=C2C=C1)/C=C(/C#N)\C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(4-methylpyridin-2-yl)propyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5264430.png)
![N-[1-(6-chloropyridazin-3-yl)piperidin-4-yl]-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5264441.png)
![N-{[2-methoxy-5-oxo-6-(2-pyridin-2-ylethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl]methyl}-3-furamide](/img/structure/B5264446.png)
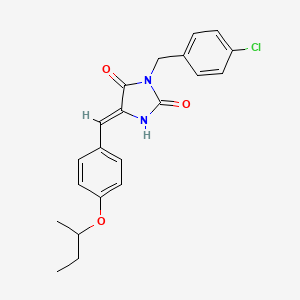
![{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5264471.png)
![N-[2-(1H-imidazol-4-yl)ethyl]chromane-3-carboxamide](/img/structure/B5264474.png)
![N-[2-[4-(methylthio)phenyl]-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5264476.png)
![N-(3-chlorophenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5264477.png)
![2-(3-methoxyphenyl)-1-[(4-methoxy-1-piperidinyl)sulfonyl]piperidine](/img/structure/B5264480.png)
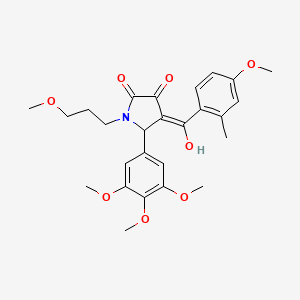
![2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]acetamide](/img/structure/B5264488.png)
